molecular formula C11H8N2O B1587211 3-Pyrazin-2-ylbenzaldehyde CAS No. 887344-35-6

3-Pyrazin-2-ylbenzaldehyde

Cat. No. B1587211
M. Wt: 184.19 g/mol
InChI Key: CLHDOSZCXSKSSD-UHFFFAOYSA-N
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Description

3-Pyrazin-2-ylbenzaldehyde is a heterocyclic organic compound with a molecular formula of C11H8N2O . It has a molecular weight of 184.2 .


Synthesis Analysis

The synthesis of 3-Pyrazin-2-ylbenzaldehyde involves a reaction with methanol and sodium tetrahydroborate at 0 - 20°C . The mixture is stirred for 10 minutes at 0°C, then allowed to warm to room temperature and stirred for 3 hours . The mixture is then concentrated under reduced pressure at 45°C, and a saturated aqueous NH4Cl solution is added and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 3-Pyrazin-2-ylbenzaldehyde is represented by the InChI code 1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H . The SMILES string representation is O=Cc1cccc(c1)-c2cnccn2 .


Physical And Chemical Properties Analysis

3-Pyrazin-2-ylbenzaldehyde is a solid at room temperature . It has a molecular weight of 184.2 and a molecular formula of C11H8N2O .

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

A prominent application involves the efficient generation of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction involving 2-alkynylbenzaldehyde. This synthesis showcases the compound's utility in creating diverse heterocyclic structures under mild conditions. Some of these synthesized compounds have shown promising activity as inhibitors of CDC25B, TC-PTP, and PTP1B, indicating potential therapeutic applications (Chen & Wu, 2010).

Development of Fluorescent Chemosensors

Another significant application is in the synthesis of fluorescent chemosensors for metal ion detection. The pyrazoline derivative synthesized from the reaction involving 3-Pyrazin-2-ylbenzaldehyde analogs demonstrated on-off fluorescence behavior, specifically for the detection of Fe3+ ions in solutions. This showcases its utility in environmental monitoring and biochemical assays (Khan, 2020).

Antimicrobial Schiff Bases

The compound's derivatization into Schiff bases, when reacted with chitosan, has resulted in novel antimicrobial agents. These Schiff bases exhibit a broad spectrum of antimicrobial activity, which is contingent on the heterocyclic moiety attached to the chitosan, thereby offering a pathway for the development of new antimicrobial materials (Hamed et al., 2020).

properties

IUPAC Name

3-pyrazin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHDOSZCXSKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397519
Record name 3-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrazin-2-ylbenzaldehyde

CAS RN

887344-35-6
Record name 3-(2-Pyrazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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